molecular formula C16H11ClN2O2S B2662366 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207023-39-9

4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2662366
CAS No.: 1207023-39-9
M. Wt: 330.79
InChI Key: ATEPPGDEJWRTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a useful research compound. Its molecular formula is C16H11ClN2O2S and its molecular weight is 330.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diuretic and Carbonic Anhydrase Inhibitory Action

Diuretics like benzothiadiazines, which include 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, have carbonic anhydrase inhibitory properties. These properties make them useful in managing conditions such as obesity, cancer, epilepsy, and hypertension. Their therapeutic activity is enhanced when combined with other agents useful in cardiovascular diseases and obesity management, highlighting the drug repositioning effects of these compounds. Their action is attributed to the potent inhibition of carbonic anhydrase isoforms present in kidneys and blood vessels, which explains their blood pressure-lowering effects as well as their organ-protective activity (Carta & Supuran, 2013).

Biological Activities and Synthetic Strategies

The 1,4-benzothiazine scaffold, including variants such as the one , exhibits versatile biological activities. Synthetic chemists have discovered numerous routes for synthesizing various 1,4-benzothiazine analogues, demonstrating excellent activities through multiple mechanisms. This compound, along with its analogues, has shown a tremendous ability to regulate various types of cancer, offering several interesting biological activities (Rai et al., 2017).

Antifungal and Immunomodulating Activities

Specifically focusing on 1,4-benzothiazine azole derivatives, research has indicated significant antifungal and immunomodulating activities. These compounds have been studied for their anti-Candida activity and their potential to stimulate the immune response, which could result in a significant increase in in vivo efficacy against fungal infections (Schiaffella & Vecchiarelli, 2001).

Optoelectronic Materials

Beyond biomedical applications, derivatives of 1,4-benzothiazine have been researched for their applications in optoelectronic materials. Incorporation into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices, demonstrating the versatility of the 1,4-benzothiazine scaffold in material science (Lipunova et al., 2018).

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c1-11-6-7-12(8-14(11)17)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEPPGDEJWRTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.